molecular formula C11H18FNO2 B12580604 (1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride CAS No. 288314-21-6

(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride

Cat. No.: B12580604
CAS No.: 288314-21-6
M. Wt: 215.26 g/mol
InChI Key: FHGZZKXFEXRARI-RKDXNWHRSA-N
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Description

(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride is a synthetic organic compound with a unique structure that includes a cyclohexane ring substituted with a propylcarbamoyl group and a carbonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.

    Introduction of the Propylcarbamoyl Group: This step involves the reaction of cyclohexane with propyl isocyanate under controlled conditions to form the propylcarbamoyl derivative.

    Addition of the Carbonyl Fluoride Group: The final step involves the reaction of the propylcarbamoylcyclohexane with a fluorinating agent, such as sulfur tetrafluoride, to introduce the carbonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Ensuring the purity of starting materials like cyclohexane, propyl isocyanate, and sulfur tetrafluoride.

    Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize by-products.

    Purification: Using techniques like distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Oxidation Reactions: Oxidation of the propylcarbamoyl group can be achieved using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, typically under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride, under anhydrous conditions.

    Oxidation: Potassium permanganate or chromium trioxide, under acidic or basic conditions.

Major Products

    Substitution: Formation of amides or esters.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride involves its interaction with molecular targets, such as enzymes or receptors. The compound may act by:

    Binding to Active Sites: Inhibiting or modulating the activity of enzymes by binding to their active sites.

    Altering Molecular Pathways: Affecting signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane Derivatives: Compounds like cyclohexanone, cyclohexanol, and cyclohexanecarboxylic acid.

    Carbamoyl Compounds: Compounds like N-propylcarbamate and N-propylurea.

    Fluorinated Compounds: Compounds like fluoroacetate and trifluoroacetic acid.

Uniqueness

(1R,2R)-2-(Propylcarbamoyl)cyclohexane-1-carbonyl fluoride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

288314-21-6

Molecular Formula

C11H18FNO2

Molecular Weight

215.26 g/mol

IUPAC Name

(1R,2R)-2-(propylcarbamoyl)cyclohexane-1-carbonyl fluoride

InChI

InChI=1S/C11H18FNO2/c1-2-7-13-11(15)9-6-4-3-5-8(9)10(12)14/h8-9H,2-7H2,1H3,(H,13,15)/t8-,9-/m1/s1

InChI Key

FHGZZKXFEXRARI-RKDXNWHRSA-N

Isomeric SMILES

CCCNC(=O)[C@@H]1CCCC[C@H]1C(=O)F

Canonical SMILES

CCCNC(=O)C1CCCCC1C(=O)F

Origin of Product

United States

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